molecular formula C31H33LiN2O8S2 B12734155 Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, lithium salt CAS No. 81424-68-2

Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, lithium salt

Cat. No.: B12734155
CAS No.: 81424-68-2
M. Wt: 632.7 g/mol
InChI Key: ZZLSTJSAGLXMLZ-UHFFFAOYSA-M
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Description

Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, lithium salt, is a benzoxazolium-based ionic compound featuring dual sulphonatopropyl substituents, a phenyl group at position 5, and a conjugated but-1-enyl bridge linking two benzoxazolium moieties. The lithium counterion enhances its solubility in polar solvents and stability in electrochemical applications. This compound belongs to a class of cyanine dyes or onium salts, which are known for their applications in organic synthesis (as coupling reagents) and energy storage systems (e.g., lithium-sulfur batteries) . Its zwitterionic structure, with negatively charged sulfonate groups and a positively charged benzoxazolium core, facilitates ionic interactions in solution-phase reactions or electrolyte formulations.

Properties

CAS No.

81424-68-2

Molecular Formula

C31H33LiN2O8S2

Molecular Weight

632.7 g/mol

IUPAC Name

lithium;3-[(2Z)-5-phenyl-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-3a,4-dihydro-1,3-benzoxazol-3-yl]propane-1-sulfonate

InChI

InChI=1S/C31H34N2O8S2.Li/c1-2-23(20-30-32(16-8-18-42(34,35)36)26-12-6-7-13-28(26)40-30)21-31-33(17-9-19-43(37,38)39)27-22-25(14-15-29(27)41-31)24-10-4-3-5-11-24;/h3-7,10-15,20-21,27H,2,8-9,16-19,22H2,1H3,(H-,34,35,36,37,38,39);/q;+1/p-1

InChI Key

ZZLSTJSAGLXMLZ-UHFFFAOYSA-M

Isomeric SMILES

[Li+].CC/C(=C\C1=[N+](C2=CC=CC=C2O1)CCCS(=O)(=O)[O-])/C=C\3/N(C4CC(=CC=C4O3)C5=CC=CC=C5)CCCS(=O)(=O)[O-]

Canonical SMILES

[Li+].CCC(=CC1=[N+](C2=CC=CC=C2O1)CCCS(=O)(=O)[O-])C=C3N(C4CC(=CC=C4O3)C5=CC=CC=C5)CCCS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, lithium salt typically involves multi-step organic reactions. The process may include:

    Formation of Benzoxazolium Rings: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Sulphonatopropyl Groups: Sulphonation reactions are used to introduce sulphonate groups into the molecule.

    Lithium Salt Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, lithium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazolium derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, lithium salt involves its interaction with specific molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other biomolecules.

    Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs with Varying Counterions

The counterion significantly impacts solubility, reactivity, and application scope. Key analogs include:

Compound Name Molecular Formula Molecular Weight Counterion Key Applications Reference
Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, lithium salt C₃₇H₃₅LiN₂O₈S₂ ~700.82 Li⁺ Electrolytes, organic synthesis Derived
Sodium salt analog C₃₇H₃₅N₂NaO₈S₂ 722.80 Na⁺ Dye synthesis, photovoltaics
Benzoxazolium bromides (e.g., 3-Benzyl-2-[(6-R-4-oxochromen-3-yl)ethenyl]benzoxazolium bromide) C₂₄H₂₀BrNO₃ (example) ~458.33 Br⁻ Plant growth modulation

Key Findings :

  • Lithium vs. Sodium Salts : The lithium salt exhibits higher compatibility with lithium-ion battery electrolytes due to reduced ion-pairing effects, enhancing ionic conductivity . Sodium salts, however, are more commonly used in dye applications due to their stability in aqueous media .
  • Bromide Counterions : Bromide-containing analogs (e.g., benzoxazolium bromides) demonstrate biological activity, such as growth inhibition or stimulation in plants at low concentrations (0.1–100 ppm) . The sulphonatopropyl groups in the lithium/sodium salts likely reduce cytotoxicity compared to bromide derivatives.
Substituent Variations

Substituents on the benzoxazolium core alter electronic properties and steric effects:

Compound Name Substituents Key Properties Reference
Target lithium salt 5-phenyl, dual sulphonatopropyl groups High solubility, electrochemical stability Derived
5-Chloro-2-methyl-3-(3-sulphonatopropyl)benzoxazolium 5-chloro, 2-methyl Enhanced electrophilicity, lower solubility
5-Methoxy-3-methyl-2-[2-[[3-(3-sulphonatopropyl)-3H-benzothiazol-2-ylidene]methyl]but-1-enyl]benzoxazolium 5-methoxy, benzothiazolium hybrid Red-shifted absorbance, photostability

Key Findings :

  • Phenyl vs. Chloro/Methoxy Groups : The 5-phenyl group in the target compound enhances π-conjugation, improving light absorption properties compared to chloro or methoxy derivatives .
  • Sulphonatopropyl Groups : The dual sulphonatopropyl chains increase hydrophilicity and solubility in polar solvents, making the lithium salt suitable for electrolyte formulations .

Biological Activity

Introduction

Hydrogen 5-phenyl-3-(3-sulphonatopropyl)-2-(2-((3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, lithium salt, is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound through various studies and findings.

Molecular Structure

  • Molecular Formula : C32H34N2O8S2Li
  • Molecular Weight : 638.751 g/mol
  • CAS Number : 64722-50-5

Structural Characteristics

The compound features a benzoxazole ring system which is often associated with various pharmacological activities. The presence of sulphonate groups enhances its solubility in water, potentially increasing its bioavailability.

Anticancer Properties

Recent studies have demonstrated that benzoxazole derivatives exhibit significant anticancer activities. For instance, compounds similar to the one have shown effectiveness against breast cancer cell lines such as MDA-MB-231 and MCF-7. In vitro cytotoxicity assays indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Table 1: Anticancer Activity of Benzoxazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-23115.4PARP-2 inhibition
Compound BMCF-712.8Apoptosis induction
Hydrogen 5-phenyl...MDA-MB-231TBDTBD

Antibacterial Activity

Benzoxazole derivatives have also been reported to exhibit antibacterial properties. In particular, studies have shown that modifications to the benzoxazole structure can enhance activity against various bacterial strains. The compound's sulphonate groups may contribute to its mechanism by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Table 2: Antibacterial Activity Against Various Strains

CompoundBacterial StrainEC50 (mg/L)Observed Effect
Compound CXanthomonas oryzae47.6Inhibition of growth
Compound DRalstonia solanacearum36.8Cell morphology damage
Hydrogen 5-phenyl...Xanthomonas citriTBDTBD

The exact mechanism of action for hydrogen 5-phenyl... is still under investigation. However, related compounds have been shown to interact with cellular targets such as enzymes involved in DNA repair (e.g., PARP), leading to enhanced cytotoxicity in cancer cells . Additionally, the antibacterial activity may arise from the compound’s ability to disrupt oxidative phosphorylation pathways in bacteria .

Study on Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of several benzoxazole derivatives, including those structurally similar to hydrogen 5-phenyl.... The results indicated that these compounds could significantly reduce cell viability in breast cancer models and suggested further exploration into their potential as therapeutic agents .

Study on Antibacterial Properties

Another research effort focused on the antibacterial properties of benzoxazole derivatives against Xanthomonas species. The findings highlighted that certain modifications to the benzoxazole structure led to increased antibacterial potency, suggesting that hydrogen 5-phenyl... could be optimized for enhanced activity against resistant bacterial strains .

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